molecular formula C20H15F3N6O3 B2903638 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 847385-68-6

2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No. B2903638
CAS RN: 847385-68-6
M. Wt: 444.374
InChI Key: GGBFOAVJVPNGCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It has been studied for its anti-gastric cancer effect . The compound is part of a new family of compounds that inhibit CHIKV replication in the low micromolar range with no toxicity to the host (Vero) cells .


Synthesis Analysis

The compound is synthesized through a series of reactions involving [1,2,3]triazolo[4,5-d]pyrimidine and thiosemicarbazide moieties . The synthesis process involves the design and evaluation of their antiproliferative activities against various human cancer cells .


Molecular Structure Analysis

The molecular structure of the compound is based on five descriptors selected from a descriptors pool . These descriptors were used to establish four QSAR models by heuristic method (HM), random forest (RF), support vector machine with radial basis kernel function (RBF-SVM), and mix-kernel function support vector machine (MIX-SVM) including radial basis kernel and polynomial kernel function .


Chemical Reactions Analysis

The compound has been evaluated for its antiproliferative activities against various cancer cell lines . The compound has shown moderate to good activity against these cancer cell lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound are based on five key descriptors of 1,2,3-TPD . These descriptors are used to predict the anti-gastric cancer effect of [1,2,3]triazolo[4,5-d]pyrimidine derivatives .

Mechanism of Action

The compound has been found to moderately inhibit LSD1 activity, as well as increase the expression of H3K4me2 at the cellular level . Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of 2-thiopyridine series .

properties

IUPAC Name

2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N6O3/c1-32-13-6-4-5-12(9-13)29-18-17(26-27-29)19(31)28(11-24-18)10-16(30)25-15-8-3-2-7-14(15)20(21,22)23/h2-9,11H,10H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBFOAVJVPNGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4C(F)(F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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